molecular formula C15H10Br2F3N3OS B1263870 2-(2,6-Dibromophenyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)thiazolidin-4-one

2-(2,6-Dibromophenyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)thiazolidin-4-one

Cat. No. B1263870
M. Wt: 497.1 g/mol
InChI Key: MXDXPXDVTLJQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dibromophenyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)thiazolidin-4-one is an organobromine compound. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(2,6-Dibromophenyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)thiazolidin-4-one have been synthesized and evaluated for antimicrobial activities. Studies have demonstrated the effectiveness of thiazolidinone derivatives against various bacterial strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans (Patel et al., 2012), (Patel et al., 2017).

Chemopreventive Potential

A derivative of this compound was evaluated for its chemopreventive potential against oral carcinogenesis. The study indicated that the derivative significantly suppressed oral carcinogenesis and modulated biomarkers of chemoprevention (Thanusu et al., 2011).

HIV-RT Inhibitory Activity

Thiazolidin-4-one derivatives have been designed and synthesized for their potential HIV-RT inhibitory activity. Studies show that some derivatives displayed moderate HIV-RT inhibitory activity, suggesting their potential in HIV treatment (Chen et al., 2011).

Anti-inflammatory and Analgesic Effects

Research into pyridine derivatives of thiazolidin-4-ones indicates that some compounds exhibit notable anti-inflammatory and analgesic activities. This suggests their potential use in the treatment of inflammation and pain-related conditions (Ranga et al., 2013).

Anticancer Activity

Thiazolidin-4-one derivatives have also been studied for their potential anticancer properties. Some derivatives showed promising results in inhibiting the growth of human breast adenocarcinoma cells, indicating their potential as anticancer agents (Joseph et al., 2013).

properties

Product Name

2-(2,6-Dibromophenyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)thiazolidin-4-one

Molecular Formula

C15H10Br2F3N3OS

Molecular Weight

497.1 g/mol

IUPAC Name

2-(2,6-dibromophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10Br2F3N3OS/c1-7-5-10(15(18,19)20)22-14(21-7)23-11(24)6-25-13(23)12-8(16)3-2-4-9(12)17/h2-5,13H,6H2,1H3

InChI Key

MXDXPXDVTLJQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(SCC2=O)C3=C(C=CC=C3Br)Br)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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